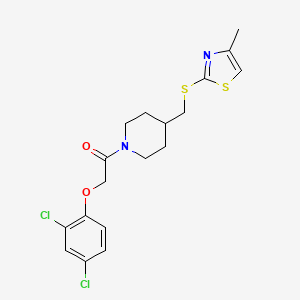
2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidinone derivative with a butan-2-yl group and a propan-2-yl group attached to it. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidinone core, with the butan-2-yl and propan-2-yl groups attached at the appropriate positions. The exact 3D structure would depend on the specific stereochemistry at the chiral centers, if any .Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The reactivity of this specific compound would depend on the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Chiral Separation : A compound similar in structure was synthesized involving a reaction with tetrahydrofuran and subsequent chiral separation. This process indicated potential methods for synthesizing and analyzing similar compounds (Zhengyu Liu et al., 2009).
Synthetic Pathways of Related Compounds : Research on synthetic pyridine substituted amino acids and their derivatives showcased methods for synthesizing complex molecules with pyrimidine structures. This has implications for similar compounds in terms of synthesis and potential applications (S. Shilin et al., 2019).
Structural Elucidation of Analogous Compounds : Studies on compounds with pyrimidine and related structures, such as triazolo[4,3-a]pyrimidines, highlight the importance of structural elucidation in understanding the properties and potential applications of these compounds (S. M. Gomha et al., 2018).
Biological Activity and Applications
Antimicrobial Properties : Research into novel pyrimidines has revealed their antimicrobial potential, suggesting similar biological activities for related compounds (R. Chauhan et al., 2017).
Potential as Anti-inflammatory Agents : Studies on pyrimidine-containing compounds, particularly those targeting histamine H4 receptors, have shown potential for anti-inflammatory applications. This suggests a possible area of exploration for 2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride (R. Altenbach et al., 2008).
Cancer Research and 5-Lipoxygenase Inhibition : Pyrazolopyrimidines derivatives have been studied for their potential in cancer treatment and 5-lipoxygenase inhibition, demonstrating the therapeutic potential of pyrimidine derivatives in various diseases (A. Rahmouni et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;;/h6-7H,5,12H2,1-4H3,(H,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFNRBWAJDVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2809186.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)
![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)
![3,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2809191.png)


![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)
![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)
